
Dodecanamide, N-hydroxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, N-hydroxy-N-methyl- is an organic compound with the molecular formula C13H27NO2. It is a derivative of dodecanamide, where the amide nitrogen is substituted with a hydroxy and a methyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanamide, N-hydroxy-N-methyl- can be synthesized through the reaction of dodecanoic acid with N-methylhydroxylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of N-methylhydroxylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In industrial settings, the production of Dodecanamide, N-hydroxy-N-methyl- often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-hydroxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-methyl-N-dodecanoylformamide.
Reduction: Formation of N-methyl-N-dodecylamine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
Dodecanamide, N-hydroxy-N-methyl- has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Mechanism of Action
The mechanism of action of Dodecanamide, N-hydroxy-N-methyl- is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is exploited in various applications, from emulsification to enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Dodecanamide: Lacks the hydroxy and methyl substitutions, resulting in different physical and chemical properties.
N-Methyldodecanamide: Similar structure but lacks the hydroxy group, affecting its solubility and reactivity.
Dodecanamide, N-(2-hydroxyethyl)-: Contains a hydroxyethyl group instead of a hydroxy and methyl group, leading to different surfactant properties.
Uniqueness
Dodecanamide, N-hydroxy-N-methyl- is unique due to the presence of both hydroxy and methyl groups on the amide nitrogen. This dual substitution enhances its surfactant properties and makes it more versatile in various applications compared to its analogs.
Properties
CAS No. |
52753-89-6 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-hydroxy-N-methyldodecanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-11-12-13(15)14(2)16/h16H,3-12H2,1-2H3 |
InChI Key |
LLRGNQSEJWROPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
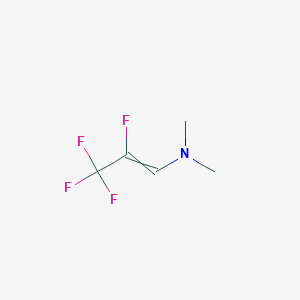

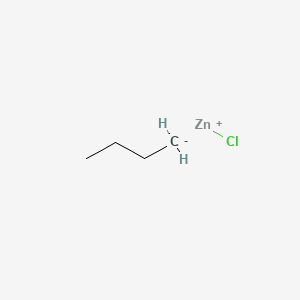
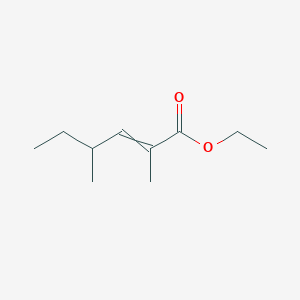
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
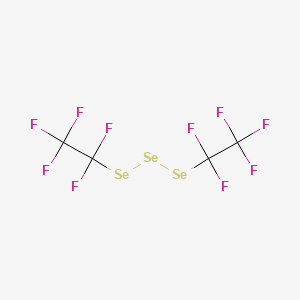
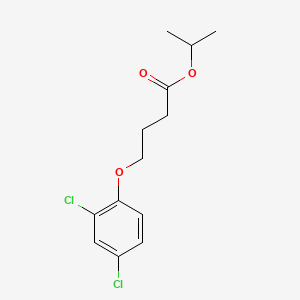
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
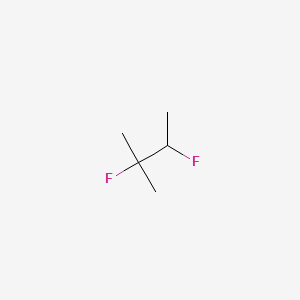
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)

